N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide
Description
The compound N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide belongs to the quinazolinone class of heterocyclic compounds, characterized by a fused benzene and pyrimidine ring. Its structure includes a 4-fluorophenyl group attached via a sulfanyl linkage to the quinazolinone core and a 2-phenylacetamide substituent at the 3-position. This scaffold is synthesized through multi-step reactions involving thiolalkylation and condensation, as demonstrated in analogous compounds . Key characterization data (e.g., IR, NMR, and elemental analysis) confirm the presence of functional groups such as the C=O (1663–1682 cm⁻¹ in IR) and C=S (1243–1258 cm⁻¹ in IR) .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-18-12-10-17(11-13-18)21(29)15-32-24-26-20-9-5-4-8-19(20)23(31)28(24)27-22(30)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAZUHVVLIOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety can be attached through an amide coupling reaction using phenylacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazoline compounds, including N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide, may exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting this compound may interact with biological pathways involved in tumorigenesis. The mechanism of action is primarily linked to its ability to interfere with cancer cell proliferation and survival pathways .
Antitubercular Activity
In addition to its anticancer properties, this compound's structural analogs have been evaluated for their antitubercular activities. Research has shown that certain phenylacetamide derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains of the bacteria. This positions this compound as a potential candidate for further development in treating tuberculosis .
Anticancer Activity Evaluation
A study assessed the anticancer efficacy of quinazoline derivatives, including the target compound, against a panel of human tumor cell lines. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing GI50 values below 10 µM against specific cancer types. These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold .
Antitubercular Screening
In a high-throughput screening program targeting M. tuberculosis, several phenylacetamide derivatives were identified as promising candidates for further optimization. The most potent derivatives demonstrated MIC values as low as 4 µg/mL against resistant strains, suggesting that modifications to the quinazoline structure could enhance antitubercular activity significantly .
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The compound’s structural analogs differ primarily in substituents on the phenyl rings and the quinazolinone core. Key examples include:
Key Differences :
Physicochemical Properties
- Melting Points :
- Yields :
Spectral and Analytical Data
- IR Spectroscopy :
- NMR: Quinazolinone protons resonate at δ 7.2–8.5 ppm (aromatic region) . Acetamide NH protons appear as broad singlets (δ 9.5–10.5 ppm) .
Biological Activity
N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a complex organic compound belonging to the quinazoline derivatives class, which are recognized for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing synthesis methods, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H18FN3O3S, with a molecular weight of 447.48 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Synthesis
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of Intermediate : Reaction of 4-fluorophenyl acetic acid with appropriate amines.
- Amidation : The intermediate is further reacted to form the final amide product.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Research indicates that derivatives of phenylacetamide exhibit significant anticancer activity. A study highlighted that compounds similar to this compound show promising results against various cancer cell lines:
These findings suggest that this compound may inhibit key pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets associated with cancer pathways. Similar compounds have demonstrated the ability to inhibit enzymes critical for tumor growth and proliferation.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Comparative Analysis : When tested against known anticancer drugs like imatinib, certain derivatives demonstrated comparable or superior efficacy, suggesting a promising therapeutic profile.
- Antibacterial Activity : Some derivatives have also been evaluated for antibacterial properties, showing effectiveness against strains such as Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming conventional treatments .
Q & A
Q. Table 1. Example SAR for substituent effects on yield and activity
| Substituent Position | Yield (%) | IC (μM) |
|---|---|---|
| 4-Fluorophenyl | 87 | 5.2 |
| 2-Tolyl | 80 | 7.8 |
| 4-Ethylphenyl | 68 | 12.4 |
| Data adapted from |
Advanced: How to assess metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t) > 60 min indicates favorable stability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions .
Advanced: What strategies enhance synergistic effects with existing therapies?
- Combination index (CI) : Use Chou-Talalay analysis to identify synergism (CI < 1) with cisplatin or paclitaxel .
- Mechanistic complementarity : Pair with DNA-damaging agents if the compound targets repair pathways (e.g., PARP inhibition) .
Advanced: How to identify degradation products under stressed conditions?
- Forced degradation : Expose to heat (40–60°C), UV light, or acidic/basic conditions.
- HPLC-MS analysis : Track degradation peaks; major products often result from hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
